



# Section 1: SGT-94 Treatment in Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | HS94      |           |
| Cat. No.:            | B11931945 | Get Quote |

# **Application Notes**

SGT-94 is a novel gene therapy approach for cancer treatment. It utilizes a cationic liposomebased delivery system to target cancer cells and deliver a plasmid containing the RB94 gene. The RB94 gene is a truncated version of the tumor suppressor Retinoblastoma (RB) gene. Preclinical studies have demonstrated that RB94 exhibits significant cytotoxicity against tumor cells while having minimal effect on normal cells[1].

The proposed mechanism of action involves the targeted delivery of the RB94 plasmid to tumor cells, leading to the expression of the truncated RB protein. This, in turn, is thought to restore tumor suppressor function, inducing cell death in cancer cells. A phase I clinical trial in patients with metastatic genitourinary cancers has shown that systemically delivered SGT-94 is welltolerated and demonstrates evidence of clinical activity, including a complete remission and a partial remission in one patient[1]. Evidence from this trial also confirmed tumor-specific targeting of the SGT-94 complex[1].

## **Quantitative Data Summary**

The following table summarizes the key quantitative data related to the in-vivo anti-tumor activity of SGT-94 from a phase I clinical study.



| Parameter         | Observation                                                                                                         | Cancer Type                        | Reference |
|-------------------|---------------------------------------------------------------------------------------------------------------------|------------------------------------|-----------|
| Clinical Response | One complete remission (CR) and one partial remission (PR) at a 2.4 mg dose.                                        | Metastatic<br>Genitourinary Cancer | [1]       |
| Tumor Targeting   | RB94 expression detected at the DNA and protein level in lung metastases, but not in normal contiguous lung tissue. | Metastatic<br>Genitourinary Cancer | [1]       |

# **Experimental Protocols**

## Protocol 1: In Vitro Transfection of Cancer Cells with SGT-94

This protocol describes a general method for transfecting cultured cancer cells with a liposomal nanodelivery complex like SGT-94.

## Materials:

- Cancer cell line of interest (e.g., from a genitourinary cancer)
- · Complete cell culture medium
- SGT-94 complex (liposome-plasmid DNA)
- Serum-free cell culture medium
- Multi-well culture plates (e.g., 6-well or 24-well)
- Standard cell culture incubator (37°C, 5% CO2)

## Procedure:



- Cell Seeding: a. One day prior to transfection, seed the cancer cells in a multi-well plate at a
  density that will result in 70-80% confluency on the day of transfection. b. Incubate the cells
  overnight at 37°C in a 5% CO2 incubator.
- Preparation of SGT-94 Complex: a. On the day of transfection, thaw the SGT-94 complex at room temperature. b. Dilute the required amount of SGT-94 in serum-free medium. The optimal concentration should be determined empirically for each cell line. c. Gently mix the diluted complex.
- Transfection: a. Remove the complete medium from the cells and wash once with serum-free medium. b. Add the diluted SGT-94 complex to each well. c. Incubate the cells with the complex for 4-6 hours at 37°C in a 5% CO2 incubator.
- Post-Transfection: a. After the incubation period, remove the transfection medium and replace it with fresh complete medium. b. Incubate the cells for 24-72 hours before assessing for gene expression or cytotoxic effects.

## Protocol 2: Western Blotting for RB94 Protein Expression

This protocol is for detecting the expression of the RB94 protein in transfected cells.

#### Materials:

- Transfected and control cell lysates
- Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Western blotting apparatus
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- · Primary antibody against RB protein



- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- · Imaging system

#### Procedure:

- Cell Lysis: a. Harvest transfected and control cells and lyse them in protein lysis buffer. b.
   Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer: a. Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size. b. Transfer the separated proteins to a PVDF membrane.
- Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature.
   b. Incubate the membrane with the primary anti-RB antibody overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
- Detection: a. Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

# **Signaling Pathway and Experimental Workflow**





Click to download full resolution via product page

Caption: Experimental workflow for SGT-94 treatment in cultured cells.

# Section 2: MF-094 Treatment in Cultured Cells Application Notes

MF-094 is an inhibitor of Ubiquitin Specific Peptidase 30 (USP30), a deubiquitinating enzyme that has been implicated in various cellular processes, including mitophagy and cancer cell survival. In the context of oral squamous cell carcinoma (OSCC), USP30 expression is elevated and associated with a poorer prognosis[2].

The mechanism of action of MF-094 involves the inhibition of USP30's deubiquitinating activity. This leads to the suppression of c-Myc expression, a key oncoprotein, by promoting its degradation[2]. Inhibition of USP30 by MF-094 has been shown to decrease cell viability and glutamine consumption in OSCC cells, both in vitro and in vivo[2]. Nanoparticle-based delivery systems for MF-094 have been developed to enhance its anti-tumor effects[2].

## **Quantitative Data Summary**



The following table summarizes the key quantitative data related to the effects of targeting USP30 in OSCC cell lines.

| Cell Line  | Observation                    | Effect                                             | Reference |
|------------|--------------------------------|----------------------------------------------------|-----------|
| HSC4       | USP30 silencing                | Suppressed c-Myc expression                        | [2]       |
| SCC4       | USP30<br>overexpression        | Promoted cell viability and glutamine consumption  | [2]       |
| HSC4       | USP30 silencing                | Promoted degradation of c-Myc                      | [2]       |
| OSCC cells | MF-094 loaded<br>nanoparticles | Inhibited cell viability and glutamine consumption | [2]       |

# **Experimental Protocols**

Protocol 1: Cell Viability Assay (CCK-8)

This protocol describes the use of a Cell Counting Kit-8 (CCK-8) assay to assess the effect of MF-094 on the viability of cultured cancer cells.

### Materials:

- OSCC cell lines (e.g., HSC4, SCC4)
- Complete cell culture medium
- MF-094
- 96-well culture plates
- CCK-8 reagent
- Microplate reader



## Procedure:

- Cell Seeding: a. Seed OSCC cells into a 96-well plate at a density of 5 x 10<sup>3</sup> cells/well. b.
   Incubate overnight to allow for cell attachment.
- Treatment: a. Prepare serial dilutions of MF-094 in complete medium. b. Remove the
  medium from the cells and add the MF-094 dilutions. Include a vehicle control (e.g., DMSO).
   c. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
- CCK-8 Assay: a. Add 10 μL of CCK-8 reagent to each well. b. Incubate for 1-4 hours at 37°C.
   c. Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis: a. Calculate the cell viability as a percentage of the vehicle control. b. Plot the cell viability against the concentration of MF-094 to determine the IC50 value.

## Protocol 2: Western Blotting for c-Myc Expression

This protocol is for detecting changes in c-Myc protein levels following MF-094 treatment.

### Materials:

- MF-094 treated and control cell lysates
- Protein lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Western blotting apparatus
- PVDF membrane
- · Blocking buffer
- Primary antibody against c-Myc
- Primary antibody for a loading control (e.g., β-actin or GAPDH)



- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- Imaging system

#### Procedure:

- Cell Lysis and Protein Quantification: a. Treat cells with MF-094 for the desired time. b. Lyse the cells and quantify the protein concentration.
- SDS-PAGE and Transfer: a. Perform SDS-PAGE and transfer the proteins to a PVDF membrane as described in the SGT-94 protocol.
- Immunoblotting: a. Block the membrane and then incubate with primary antibodies against c-Myc and a loading control. b. Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
- Detection and Analysis: a. Detect the chemiluminescent signal. b. Quantify the band intensities and normalize the c-Myc signal to the loading control to determine the relative change in expression.

# **Signaling Pathway**





Click to download full resolution via product page

Caption: Proposed signaling pathway of MF-094 action in cancer cells.

# References

- 1. A Phase I Study of a Tumor-targeted Systemic Nanodelivery System, SGT-94, in Genitourinary Cancers PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MF-094 nanodelivery inhibits oral squamous cell carcinoma by targeting USP30 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Section 1: SGT-94 Treatment in Cultured Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11931945#hs94-treatment-in-cultured-cells]



## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com